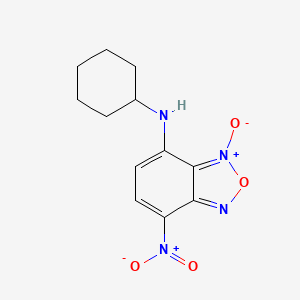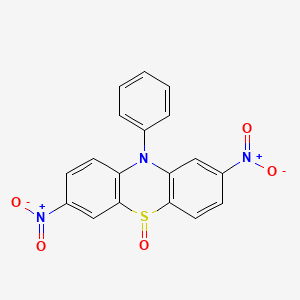![molecular formula C28H24N4O4 B14501265 N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) CAS No. 64084-29-3](/img/structure/B14501265.png)
N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) typically involves the condensation of 2,3-diketoquinoxaline with appropriate phenylene and oxobutanamide derivatives. One common method includes the reaction of 2,3-diketoquinoxaline with phosphorous oxychloride (POCl3) and sodium azide, followed by the addition of phenylene and oxobutanamide groups under reflux conditions . The reaction mixture is then cooled, poured into crushed ice, and recrystallized using rectified spirit to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives . Substitution reactions can result in various substituted quinoxaline derivatives with different functional groups .
科学的研究の応用
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) has several scientific research applications, including:
作用機序
The mechanism of action of N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
Quinoxaline-2,3-dithiol: A quinoxaline derivative with sulfur atoms, known for its applications in materials science and catalysis.
2,3-Diphenylquinoxaline: A quinoxaline derivative with phenyl groups, used in the synthesis of organic semiconductors and dyes.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate for drug synthesis, particularly for the drug Erdafitinib.
Uniqueness
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) is unique due to its specific structure, which combines a quinoxaline core with phenylene and oxobutanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
CAS番号 |
64084-29-3 |
|---|---|
分子式 |
C28H24N4O4 |
分子量 |
480.5 g/mol |
IUPAC名 |
3-oxo-N-[4-[3-[4-(3-oxobutanoylamino)phenyl]quinoxalin-2-yl]phenyl]butanamide |
InChI |
InChI=1S/C28H24N4O4/c1-17(33)15-25(35)29-21-11-7-19(8-12-21)27-28(32-24-6-4-3-5-23(24)31-27)20-9-13-22(14-10-20)30-26(36)16-18(2)34/h3-14H,15-16H2,1-2H3,(H,29,35)(H,30,36) |
InChIキー |
NHUZFPNWQDWLRF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)NC(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
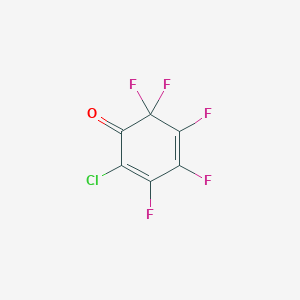
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
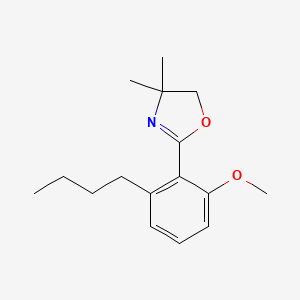
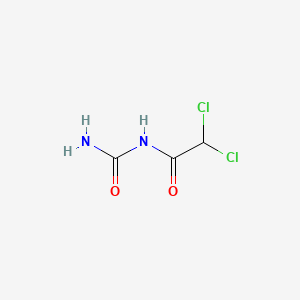
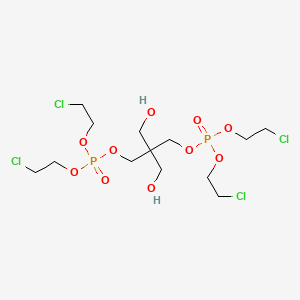
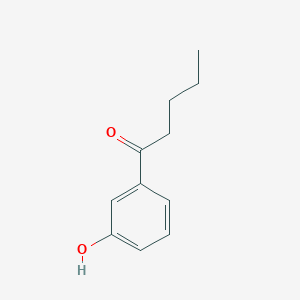
![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
